molecular formula C21H25N3O3S B4313981 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

Cat. No.: B4313981
M. Wt: 399.5 g/mol
InChI Key: KFEFGCITSWBFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxybenzaldehyde and malononitrile.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a nucleophilic substitution reaction using a suitable thienyl halide.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a Mannich reaction involving morpholine, formaldehyde, and the intermediate compound.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7,7-dimethyl-4-[4-(piperidin-4-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-7,7-dimethyl-4-[4-(pyrrolidin-4-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE lies in its specific structural features, such as the presence of the morpholinylmethyl group, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-amino-7,7-dimethyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-21(2)8-15(25)19-16(9-21)27-20(23)14(10-22)18(19)17-7-13(12-28-17)11-24-3-5-26-6-4-24/h7,12,18H,3-6,8-9,11,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFGCITSWBFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CS3)CN4CCOCC4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 2
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-7,7-DIMETHYL-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

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